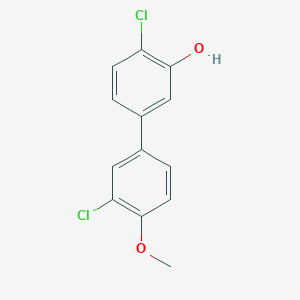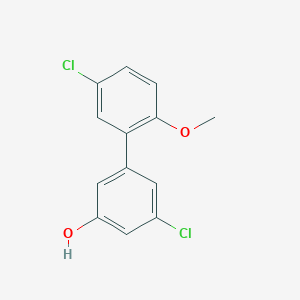
2-Chloro-5-(4-chloro-2-methoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(4-chloro-2-methoxyphenyl)phenol, 95% (2C5C2M) is an organic compound belonging to the phenol class of compounds. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals, and is widely used in research and development laboratories. 2C5C2M is a white crystalline solid with a molecular weight of 243.64 g/mol. It is soluble in water and many organic solvents.
Applications De Recherche Scientifique
2-Chloro-5-(4-chloro-2-methoxyphenyl)phenol, 95% has a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers, polyesters, and polyurethanes. Additionally, 2-Chloro-5-(4-chloro-2-methoxyphenyl)phenol, 95% is used in the synthesis of dyes and pigments.
Mécanisme D'action
2-Chloro-5-(4-chloro-2-methoxyphenyl)phenol, 95% is an organic compound that is used in the synthesis of other compounds. It reacts with a variety of reagents, such as aldehydes, alkali metal alkoxides, and chlorinating agents, to produce the desired product. The reaction is typically conducted in an aqueous solution, and the products of the reaction are typically a phenol and an ether.
Biochemical and Physiological Effects
2-Chloro-5-(4-chloro-2-methoxyphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects. It is used as an intermediate in the synthesis of other compounds, and is not known to interact directly with biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-5-(4-chloro-2-methoxyphenyl)phenol, 95% in laboratory experiments include its low cost, its availability, and its ease of use. It is also relatively safe to handle and store, and is not known to be toxic. The main limitation of using 2-Chloro-5-(4-chloro-2-methoxyphenyl)phenol, 95% in laboratory experiments is that it is an intermediate compound, and is not the final product of the reaction. As such, additional steps must be taken to obtain the desired product.
Orientations Futures
There are several potential future directions for the use of 2-Chloro-5-(4-chloro-2-methoxyphenyl)phenol, 95%. It could be used in the synthesis of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of polymers, polyesters, and polyurethanes. Additionally, it could be used in the synthesis of dyes and pigments. Finally, it could be used as a reagent in other organic synthesis reactions.
Méthodes De Synthèse
2-Chloro-5-(4-chloro-2-methoxyphenyl)phenol, 95% can be synthesized by several methods, including the Claisen-Schmidt condensation, the Williamson ether synthesis, and the Grignard reaction. The Claisen-Schmidt condensation is the most commonly used method for the synthesis of 2-Chloro-5-(4-chloro-2-methoxyphenyl)phenol, 95%. In this method, two molecules of aldehyde are reacted with an alkali metal alkoxide in an aqueous solution. The reaction produces a phenol and an ether. The phenol is then reacted with a chlorinating agent, such as thionyl chloride, to produce 2-Chloro-5-(4-chloro-2-methoxyphenyl)phenol, 95%.
Propriétés
IUPAC Name |
2-chloro-5-(4-chloro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-7-9(14)3-4-10(13)8-2-5-11(15)12(16)6-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTSGKBACNDLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686078 |
Source


|
| Record name | 4,4'-Dichloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-chloro-2-methoxyphenyl)phenol | |
CAS RN |
1261972-63-7 |
Source


|
| Record name | 4,4'-Dichloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)





